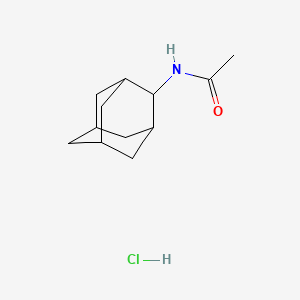

Acetamide, N-(2-adamantyl)-, hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetamide, N-(2-adamantyl)-, hydrochloride: is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-adamantyl)-, hydrochloride typically involves the functionalization of adamantane. One common method is the radical functionalization of adamantane derivatives, which can be achieved through various radical-based reactions. These reactions often involve the use of strong oxidizing agents or radical initiators to introduce functional groups onto the adamantane core .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical functionalization processes, where adamantane is reacted with appropriate reagents under controlled conditions to yield the desired product. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Hydrolysis to 2-Adamantylamine Hydrochloride

Reaction Conditions :

Mechanism :

The acetamide group undergoes nucleophilic attack by water in the presence of acid, cleaving the amide bond to form 2-adamantylamine, which is subsequently protonated to its hydrochloride salt:

C12H20ClNO+H2OHCl C10H17NH2⋅HCl+CH3COOH

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| HCl Concentration | 6 N | 93 |

| Temperature | 130°C | 93 |

| Reaction Time | 7.5 h | 93 |

Ritter-Type Alkylation

Reaction with Nitriles :

In the presence of strong acids (e.g., H₂SO₄), the adamantyl cation generated from N-(2-adamantyl)acetamide reacts with nitriles to form substituted amides .

Example :

C12H20ClNO+RCNH2SO4RCONH Ad 2+Byproducts

Key Factors :

Nucleophilic Substitution

Example with Benzyl Bromide :

C12H20ClNO+PhCH2Br→PhCH2NH Ad 2+HBr

Yield : ~40–60% in polar aprotic solvents (DMF, DMSO) .

Salt Metathesis

Ion Exchange Reactions :

The hydrochloride salt can be converted to other salts (e.g., sulfate, phosphate) via reaction with stronger acids .

Procedure :

-

Neutralize with NaOH to free the base.

-

Treat with H₂SO₄ or H₃PO₄.

C12H20ClNO+NaOH→C12H19NO+NaCl+H2OC12H19NO+H2SO4→C12H19NO⋅H2SO4

Thermal Decomposition

Stability Under Heat :

Above 250°C, N-(2-adamantyl)acetamide hydrochloride undergoes decomposition, releasing HCl and forming adamantane derivatives .

Products Identified :

Radical Reactions

Nitrogen-Centered Radical Formation :

Under UV light or radical initiators (e.g., AIBN), the acetamide group generates amidyl radicals, enabling C–H functionalization or cyclization .

Example Cyclization :

C12H20ClNOUV h Radical Intermediate→Lactam Product

Yield : 15–81% for 5-/6-membered lactams .

Comparative Reactivity with 1-Adamantyl Analogs

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Acetamide, N-(2-adamantyl)-, hydrochloride typically involves the reaction of adamantane derivatives with acetamide under specific conditions. Various methods have been reported for synthesizing related compounds, such as N-(1-adamantyl)acetamide, which can serve as intermediates in the production of this compound . The chemical structure of the compound allows for modifications that enhance its solubility and biological activity.

Antiviral Properties

Research has indicated that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. For instance, amantadine hydrochloride, a closely related compound, is known for its effectiveness in treating influenza A . The mechanism of action typically involves inhibition of viral replication by interfering with the viral M2 protein.

Antitubercular Activity

Recent studies have explored the anti-tuberculosis potential of adamantane derivatives. Compounds tethered to adamantane moieties have shown promising results against drug-resistant strains of Mycobacterium tuberculosis. For example, derivatives with hydroxyl groups on the adamantane structure displayed significantly lower minimum inhibitory concentrations (MICs) compared to standard treatments . This suggests that this compound may also possess similar antitubercular effects.

Neurological Disorders

The pharmacological profile of adamantane derivatives includes their use in treating neurological disorders such as Parkinson's disease. Amantadine has been utilized for its antidyskinetic properties . Given the structural similarities between these compounds, this compound could potentially be explored for similar therapeutic uses.

Diabetes Management

Recent findings suggest that adamantane derivatives may act as inhibitors of 11-β hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol metabolism. Inhibition of this enzyme can be beneficial in managing metabolic disorders such as type 2 diabetes and obesity . The application of this compound in this context warrants further investigation.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Acetamide, N-(2-adamantyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The adamantane core allows the compound to fit into hydrophobic pockets of proteins, potentially modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Adamantylamine: Another adamantane derivative with similar structural features.

2-Adamantanone: A ketone derivative of adamantane.

Adamantane-1-carboxylic acid: A carboxylic acid derivative of adamantane.

Uniqueness: Acetamide, N-(2-adamantyl)-, hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt. These features impart distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Acetamide, N-(2-adamantyl)-, hydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its adamantane core, which enhances its lipophilicity and enables interaction with various biological macromolecules. The molecular formula is C12H18ClN, and it is often utilized as a building block in the synthesis of more complex pharmaceutical agents .

The biological activity of this compound is primarily attributed to its ability to fit into hydrophobic pockets of proteins. This interaction can modulate the activity of enzymes and receptors, influencing various biological pathways. The compound has shown potential in:

- Antiviral Activity : Similar to other adamantane derivatives like amantadine, it may inhibit viral replication mechanisms.

- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory responses by interacting with specific molecular targets .

- Antibacterial and Antifungal Properties : Preliminary studies suggest potential efficacy against certain bacterial strains .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Antiviral Studies : In a study examining adamantane derivatives, this compound demonstrated significant inhibition of herpes simplex virus-induced cytopathic effects at concentrations ranging from 100 to 500 micrograms . This suggests a promising role in antiviral therapy.

- Anti-inflammatory Research : A recent investigation into the compound's effects on inflammatory markers revealed a reduction in pro-inflammatory cytokines when tested in vitro. This positions the compound as a candidate for further development in anti-inflammatory treatments.

- Antibacterial Activity Evaluation : In another study assessing antibacterial properties, Acetamide derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated moderate to strong inhibitory effects compared to standard antibiotics .

Q & A

Q. What are the recommended analytical methods for assessing the purity of Acetamide, N-(2-adamantyl)-, hydrochloride in synthetic batches?

Basic Question | Analytical Chemistry

To determine purity, researchers should employ a combination of quantitative and qualitative techniques:

- Sulfate Content Analysis : Dissolve the compound in N,N-dimethylformamide (DMF), acidify with dilute HCl, and compare against a control solution of 0.005 mol/L sulfuric acid. This method ensures sulfate levels remain below 0.010% .

- Heavy Metal Testing : Use Method 2 (USP/EP guidelines) with a Standard Lead Solution to limit heavy metals to ≤20 ppm .

- Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS) can resolve impurities. Reagents like N-hydroxy-succinimide (NHS) and Tris-(2-carboxyethyl)phosphine hydrochloride (TCEP) aid in stabilizing analytes .

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and reduce by-products?

Advanced Question | Synthetic Chemistry

Optimization strategies include:

- Stepwise Monitoring : Track intermediates using techniques like thin-layer chromatography (TLC) or inline spectroscopy to identify bottlenecks. For example, highlights an 11-step synthesis where precursor isolation improved final yield .

- Catalyst Selection : Use palladium or nickel catalysts for adamantyl group coupling, ensuring inert atmospheres to prevent oxidation.

- By-Product Mitigation : Introduce scavenger resins or adjust pH during amidation to minimize unreacted intermediates.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Basic Question | Laboratory Safety

Key precautions include:

- Storage : Keep in a cool, dry, and ventilated area, sealed in airtight containers to prevent hydrolysis or degradation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Emergency Protocols : For skin contact, rinse immediately with water; for ingestion, seek medical attention without inducing vomiting .

Q. What strategies are effective in resolving discrepancies in spectral data interpretation for structural elucidation of adamantyl-substituted acetamides?

Advanced Question | Structural Analysis

To address spectral inconsistencies:

- Cross-Validation : Combine nuclear magnetic resonance (NMR) with high-resolution mass spectrometry (HR-MS) to confirm molecular formulas. emphasizes using curated spectral libraries (e.g., mzCloud) for reference .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational mismatches.

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to simplify complex splitting patterns in adamantyl derivatives.

Q. Which spectroscopic techniques are most suitable for characterizing the structural integrity of this compound?

Basic Question | Spectroscopy

- ¹H/¹³C NMR : Resolve adamantyl proton environments (e.g., bridgehead carbons at δ 30–40 ppm) and acetamide carbonyl signals (δ 165–170 ppm) .

- FT-IR : Confirm amide C=O stretches (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion cluster [M+H]⁺, with chlorine isotopic patterns verifying hydrochloride presence .

Q. How can researchers address challenges in the reproducibility of biological activity assays involving adamantyl-acetamide derivatives?

Advanced Question | Bioassay Design

- Purity Control : Ensure ≥99% purity via methods in FAQ 1, as trace impurities (e.g., sulfates) may skew results .

- Stability Studies : Monitor compound degradation under assay conditions (e.g., PBS buffer, 37°C) using HPLC. Store aliquots at –20°C in desiccated vials .

- Positive/Negative Controls : Include reference standards like Lidocaine Hydrochloride Impurity K (ACI 121611) to validate assay sensitivity .

Properties

CAS No. |

74525-98-7 |

|---|---|

Molecular Formula |

C12H20ClNO |

Molecular Weight |

229.74 g/mol |

IUPAC Name |

N-(2-adamantyl)acetamide;hydrochloride |

InChI |

InChI=1S/C12H19NO.ClH/c1-7(14)13-12-10-3-8-2-9(5-10)6-11(12)4-8;/h8-12H,2-6H2,1H3,(H,13,14);1H |

InChI Key |

OMCGEDQQBKTCLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C2CC3CC(C2)CC1C3.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.